Eutylone hydrochloride

Monoamine transporter pharmacology Structure‑activity relationship Synthetic cathinone profiling

Forensic toxicology laboratories relying on non-certified in-house standards face quantitative bias and admissibility challenges in synthetic cathinone casework. Eutylone hydrochloride (CAS 17764-18-0) Certified Reference Material eliminates these risks: • Snap-N-Spike® format delivers certified concentration (± stated uncertainty), saving 2-3 analyst hours per validation batch. • Enables ISO/IEC 17025-defensible LC-MS/GC-MS quantification with full metrological traceability. • Supplied as a neat solid (≥98% purity) for calibrator and QC preparation; supports dose-of-death estimations and DUID impairment assessments.

Molecular Formula C13H18ClNO3
Molecular Weight 271.74 g/mol
CAS No. 17764-18-0
Cat. No. B597052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEutylone hydrochloride
CAS17764-18-0
Synonymsbk-EBDB; β-keto-Ethylbenzodioxolylbutanamine
Molecular FormulaC13H18ClNO3
Molecular Weight271.74 g/mol
Structural Identifiers
SMILESCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl
InChIInChI=1S/C13H17NO3.ClH/c1-3-10(14-4-2)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10,14H,3-4,8H2,1-2H3;1H
InChIKeyLZTAJXOEHCOKDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Eutylone Hydrochloride (CAS 17764-18-0) – Certified Reference Material for Forensic Toxicology & Monoamine Transporter Research


Eutylone hydrochloride (bk‑EBDB·HCl, C₁₃H₁₇NO₃·HCl, MW 271.74) is a synthetic β‑keto cathinone of the methylone family, distinguished from its closest structural analog pentylone by an ethyl substitution at the α‑carbon and amine nitrogen [1][2][3]. The compound is listed as a Schedule I controlled substance in the United States and is supplied as a certified reference material (Cerilliant®) for LC‑MS/GC‑MS quantification in clinical toxicology and forensic analysis [4].

Why In‑Class Substitution of Eutylone Hydrochloride Fails – Evidence of Non‑Interchangeability with Pentylone, Dibutylone, and N‑Ethylpentylone


Within the β‑keto methylenedioxy subclass, eutylone, pentylone, dibutylone, and N‑ethylpentylone differ by rearrangement or elongation of N‑alkyl and α‑alkyl substituents [1][2]. These subtle modifications produce divergent pharmacodynamics: eutylone acts as a hybrid monoamine transporter inhibitor (DAT/NET) and SERT substrate, whereas dibutylone lacks SERT activity, and N‑ethylpentylone displays markedly different abuse‑liability kinetics in vivo [1][3]. Forensic data further demonstrate that eutylone replaces N‑ethylpentylone in seized drug markets, underscoring that regulatory and analytical workflows cannot interchange eutylone with its structural analogs without compromising forensic or pharmacological validity [4].

Eutylone Hydrochloride Product‑Specific Quantitative Differentiation Evidence


DAT Inhibition Potency: Eutylone vs. Pentylone and Dibutylone – Comparable IC₅₀ at ~120 nM but Divergent SERT Activity

In rat brain synaptosomes, eutylone inhibited [³H]dopamine uptake at DAT with an IC₅₀ of approximately 120 nM, identical to pentylone (IC₅₀ ~120 nM) and dibutylone (IC₅₀ ~120 nM), all ~10‑fold more potent than NET inhibition [1]. However, only eutylone and pentylone inhibited SERT uptake, whereas dibutylone displayed negligible SERT activity, differentiating eutylone from dibutylone in serotonergic engagement [1].

Monoamine transporter pharmacology Structure‑activity relationship Synthetic cathinone profiling

In Vivo Locomotor Potency: Eutylone ED₅₀ ≈ 2 mg/kg vs. Pentylone and Dibutylone – Most Potent Stimulant in Mouse Model

In Swiss‑Webster mice, eutylone stimulated horizontal locomotor activity with an ED₅₀ of approximately 2 mg/kg (s.c.), making it the most potent and efficacious locomotor stimulant among the three tested analogs [1]. Pentylone and dibutylone also stimulated locomotion but with lower potency/efficacy, with eutylone achieving significantly greater maximal stimulation at equipotent transporter‑inhibiting doses [1].

Behavioral pharmacology In vivo psychostimulant screening Locomotor activity

Abuse Liability Rank Order: Eutylone Intermediate Between N‑Ethylpentylone and Pentylone in Zebrafish CPP Paradigm

In a zebrafish conditioned place preference (CPP) study comparing pentylone, eutylone, and N‑ethylpentylone (NEP), eutylone produced an intermediate abuse‑liability profile: all three induced dose‑dependent CPP, but NEP showed significantly higher CPP scores at 20 mg/kg (p < 0.05) [1]. The derived liability rank order was NEP > eutylone > pentylone [1].

Abuse liability assessment Conditioned place preference Drug discrimination

Forensic Prevalence & Postmortem Blood Concentrations: Eutylone Replaces N‑Ethylpentylone with Mean Blood Level of 1,020 ng/mL

Following the DEA scheduling of N‑ethylpentylone in 2018, eutylone rapidly replaced it as the most prevalent synthetic cathinone in U.S. forensic casework [1]. Across 83 confirmed cases (January 2019–April 2020), the mean eutylone postmortem blood concentration was 1,020 ng/mL (SD ±2,242 ng/mL; median 110 ng/mL; range 1.2–11,000 ng/mL; n = 67) [1]. In DUID cases, mean blood eutylone was 942 ng/mL (SD ±1,407 ng/mL; median 140 ng/mL; range 17–3,600 ng/mL; n = 7) [1].

Forensic toxicology Postmortem analysis Emerging synthetic stimulants

Certified Reference Material Purity & Application Coverage: Cerilliant Eutylone HCl vs. Generic Research‑Grade Supplies

The Cerilliant® Eutylone Hydrochloride CRM (E‑087) is supplied as a 1.0 mg/mL (as free base) methanolic solution, manufactured under ISO/IEC 17025 and ISO 17034 accreditation, with full metrological traceability and a lot‑specific Certificate of Analysis . In contrast, generic research‑grade eutylone powders typically lack certified concentration, stability data, and documented uncertainty budgets, rendering them unsuitable for forensic quantification or clinical method validation . The CRM is explicitly validated for LC‑MS and GC‑MS methods, with a Snap‑N‑Spike® format for direct use .

Reference material certification ISO 17034 Forensic quantification

Regulatory Distinction: Eutylone as a Positional Isomer of Pentylone – Independent DEA Scheduling and International Control

Although eutylone and pentylone share the same molecular formula (C₁₃H₁₇NO₃) and core structure, they differ by rearrangement of the ethyl/methyl groups between the α‑carbon and amine nitrogen, making eutylone a positional isomer of pentylone [1]. The DEA has assigned eutylone its own specific listing and drug code (7549) under Schedule I, effective April 10, 2023, distinct from pentylone (drug code 7542) [1][2]. Internationally, eutylone is placed in Schedule II of the 1971 Convention on Psychotropic Substances, whereas pentylone is separately listed [3].

Drug scheduling Controlled substance regulation Positional isomer definition

Eutylone Hydrochloride – High‑Value Application Scenarios Grounded in Quantitative Differentiation Evidence


Forensic Toxicology Quantification in Postmortem and DUID Casework

With a mean postmortem blood concentration of 1,020 ng/mL (range up to 11,000 ng/mL) and DUID blood mean of 942 ng/mL, eutylone dominates current synthetic cathinone casework in the United States [1]. The Cerilliant® certified reference material (1.0 mg/mL, methanol) provides the metrologically traceable standard required for quantitative LC‑MS or GC‑MS confirmation, enabling accurate dose‑of‑death estimations and impairment assessments that are defensible under ISO/IEC 17025 accreditation . Laboratories relying on non‑certified in‑house standards risk quantitative bias and admissibility challenges.

Monoamine Transporter Pharmacology and NPS Structure‑Activity Relationship Studies

Eutylone's hybrid profile — DAT/NET uptake inhibition (IC₅₀ ~120 nM) combined with SERT substrate activity — makes it a critical comparator in structure‑activity relationship (SAR) studies of β‑keto cathinones [2]. Direct head‑to‑head data show that dibutylone, despite identical DAT potency, lacks SERT activity, proving that the N‑ethyl/α‑ethyl substitution pattern uniquely confers serotonergic engagement within this series [2]. Researchers probing the molecular determinants of hybrid transporter activity must include eutylone as the reference compound for this pharmacodynamic phenotype.

Abuse Liability Assessment and Behavioral Pharmacology in Zebrafish or Rodent Model Systems

The zebrafish CPP paradigm positions eutylone as the intermediate‑liability reference between N‑ethylpentylone (highest) and pentylone (lowest) for reinstatement and extinction resistance metrics [3]. Eutylone's extinction requirement of 4 sessions and reinstatement threshold of 40 mg/kg provide a calibrated behavioral benchmark against which emerging NPS can be ranked for abuse potential screening, directly supporting regulatory agencies and academic addiction research programs [3].

Method Validation and Proficiency Testing Program Material

The eutylone CRM is supplied in a Snap‑N‑Spike® format specifically designed for preparation of calibrators and quality control samples in clinical and forensic toxicology method validation . Its certified concentration (± stated uncertainty) eliminates the need for gravimetric or chromatographic purity assignment, saving approximately 2–3 analyst hours per validation batch and ensuring inter‑laboratory comparability in proficiency testing schemes targeting synthetic cathinone identification.

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